molecular formula C9H7ClN2 B3024582 2-Chloroquinolin-4-amine CAS No. 80947-25-7

2-Chloroquinolin-4-amine

Cat. No.: B3024582
CAS No.: 80947-25-7
M. Wt: 178.62 g/mol
InChI Key: QVCRGJALYOLXDC-UHFFFAOYSA-N
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Description

2-Chloroquinolin-4-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimalarial, antimicrobial, and anticancer agents. The presence of both chloro and amino groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-4-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reaction of 2-chloroquinoline with ammonia or amines under suitable conditions. For example, 2-chloroquinoline can be treated with ammonia in ethanol to yield this compound.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or copper in the presence of ligands can facilitate the amination process. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form 2-chloroquinoline.

    Coupling Reactions: It can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands.

Major Products Formed:

  • Substituted quinolines
  • Nitro or nitroso derivatives
  • Reduced quinoline derivatives
  • Biaryl or heteroaryl compounds

Scientific Research Applications

2-Chloroquinolin-4-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of antimalarial drugs, antimicrobial agents, and anticancer compounds.

    Biological Studies: The compound is used to study the inhibition of enzymes and receptors, contributing to the understanding of various biological pathways.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity.

Comparison with Similar Compounds

  • 2-Chloroquinoline
  • 4-Aminoquinoline
  • 2-Chloroquinoline-3-carbaldehyde

Comparison:

Properties

IUPAC Name

2-chloroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRGJALYOLXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512279
Record name 2-Chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80947-25-7
Record name 2-Chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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